molecular formula C20H26ClN3O3S B11086610 ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate

ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate

Cat. No.: B11086610
M. Wt: 424.0 g/mol
InChI Key: LMSFYPCEZDHGKC-UHFFFAOYSA-N
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Description

ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE typically involves multi-step reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the morpholinopropyl side chain. The final step involves the esterification of the thiazole derivative to form the ethyl acetate compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. The morpholinopropyl side chain may enhance its solubility and bioavailability .

Comparison with Similar Compounds

ETHYL 2-[2-[(4-CHLOROPHENYL)IMINO]-3-(3-MORPHOLINOPROPYL)-1,3-THIAZOL-4(3H)-YL]ACETATE can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C20H26ClN3O3S

Molecular Weight

424.0 g/mol

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H26ClN3O3S/c1-2-27-19(25)14-18-15-28-20(22-17-6-4-16(21)5-7-17)24(18)9-3-8-23-10-12-26-13-11-23/h4-7,15H,2-3,8-14H2,1H3

InChI Key

LMSFYPCEZDHGKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCCN3CCOCC3

Origin of Product

United States

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